molecular formula C8H8N2O5 B598319 Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate CAS No. 183666-09-3

Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

Cat. No.: B598319
CAS No.: 183666-09-3
M. Wt: 212.161
InChI Key: ZMKHLIVBMSVMCP-UHFFFAOYSA-N
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Description

Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitro group and an oxo group on the pyridine ring, along with a methyl ester group attached to the acetyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate typically involves the nitration of a pyridine derivative followed by esterification. One common method involves the following steps:

    Nitration: The starting material, 2-oxopyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pyridine ring.

    Esterification: The resulting 3-nitro-2-oxopyridine is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or alcohol derivatives.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or alcohols, often in the presence of a base such as sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate.

    Substitution: Various amide or alcohol derivatives depending on the nucleophile used.

    Hydrolysis: 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetic acid.

Scientific Research Applications

Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group allows for modifications that can enhance the compound’s activity and selectivity.

Comparison with Similar Compounds

Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate can be compared with other pyridine derivatives such as:

    Methyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    Methyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

methyl 2-(3-nitro-2-oxopyridin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-15-7(11)5-9-4-2-3-6(8(9)12)10(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKHLIVBMSVMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676703
Record name Methyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183666-09-3
Record name Methyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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